

Spectroscopic and Synthetic Profile of 3-Methoxy-3-phenylazetidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-3-phenylazetidine

Cat. No.: B15109957

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-3-phenylazetidine**, tailored for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document compiles predicted data from reliable chemical databases and provides expected spectroscopic characteristics based on analogous structures. Furthermore, representative experimental protocols for its synthesis and characterization are detailed to guide laboratory work.

Spectroscopic Data

While direct experimental spectra for **3-Methoxy-3-phenylazetidine** are not found in the surveyed literature, its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles can be predicted with a high degree of confidence based on its chemical structure and data from similar compounds.

Mass Spectrometry (MS)

Computational predictions for the mass-to-charge ratio (m/z) of various adducts of **3-Methoxy-3-phenylazetidine** ($C_{10}H_{13}NO$, Monoisotopic Mass: 163.09972 Da) have been established. This data is crucial for the identification and confirmation of the compound in mass spectrometric analyses.

Table 1: Predicted Mass Spectrometry Data for **3-Methoxy-3-phenylazetidine**

Adduct	Predicted m/z
[M+H] ⁺	164.10700
[M+Na] ⁺	186.08894
[M-H] ⁻	162.09244
[M+NH ₄] ⁺	181.13354
[M+K] ⁺	202.06288
[M] ⁺	163.09917

| [M]⁻ | 163.10027 |

Note: Data is computationally predicted and sourced from public chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for **3-Methoxy-3-phenylazetidine** are outlined below. These estimations are derived from the analysis of structurally related azetidine derivatives and are presented to aid in the interpretation of experimental spectra.

Table 2: Expected ¹H NMR Chemical Shifts for **3-Methoxy-3-phenylazetidine**

Protons	Expected Chemical Shift (ppm)	Multiplicity
Phenyl-H	7.20 - 7.50	Multiplet
Azetidine-CH ₂ (adjacent to N)	3.50 - 4.00	Multiplet
Azetidine-CH ₂ (adjacent to C-O)	3.80 - 4.20	Multiplet
Methoxy-CH ₃	3.20 - 3.50	Singlet

| Azetidine-NH | 1.50 - 2.50 | Broad Singlet |

Table 3: Expected ^{13}C NMR Chemical Shifts for **3-Methoxy-3-phenylazetidine**

Carbon	Expected Chemical Shift (ppm)
Phenyl C (quaternary)	140 - 145
Phenyl CH	125 - 130
Azetidine C-O	75 - 85
Azetidine CH ₂	50 - 60

| Methoxy CH₃ | 50 - 55 |

Infrared (IR) Spectroscopy

The anticipated infrared absorption bands for **3-Methoxy-3-phenylazetidine** are based on the characteristic vibrational frequencies of its constituent functional groups.

Table 4: Expected IR Absorption Bands for **3-Methoxy-3-phenylazetidine**

Functional Group	Expected Absorption Range (cm ⁻¹)	Bond
N-H Stretch (Azetidine)	3300 - 3500	N-H
C-H Stretch (Aromatic)	3000 - 3100	C-H
C-H Stretch (Aliphatic)	2850 - 3000	C-H
C=C Stretch (Aromatic)	1450 - 1600	C=C
C-O Stretch (Ether)	1050 - 1150	C-O

| C-N Stretch (Azetidine) | 1100 - 1250 | C-N |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and spectroscopic characterization of **3-Methoxy-3-phenylazetidine**, formulated from established

methodologies for analogous compounds.

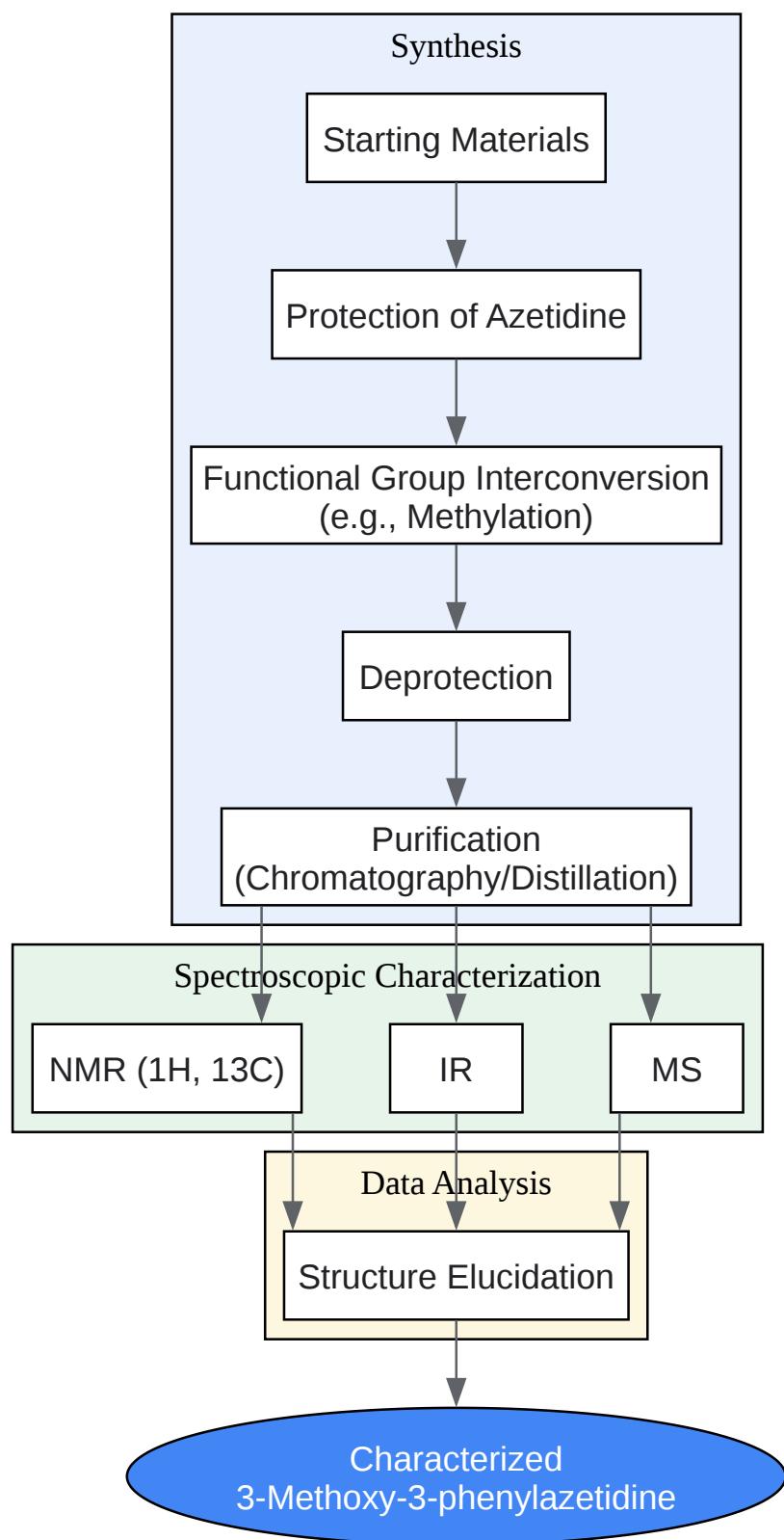
Synthesis of 3-Methoxy-3-phenylazetidine

A plausible synthetic strategy for **3-Methoxy-3-phenylazetidine** involves a three-step process starting from 3-hydroxy-3-phenylazetidine.

- Protection of the Azetidine Nitrogen: The secondary amine of the azetidine ring is first protected to prevent side reactions in the subsequent step. A common method involves reacting 3-hydroxy-3-phenylazetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine base such as triethylamine in an aprotic solvent like dichloromethane. The reaction is typically monitored by thin-layer chromatography (TLC) and, upon completion, the N-Boc-3-hydroxy-3-phenylazetidine is isolated through standard aqueous work-up and purification.
- Methylation of the Hydroxyl Group: The protected intermediate is then subjected to methylation. This is achieved by dissolving the N-Boc-3-hydroxy-3-phenylazetidine in a dry ethereal solvent, for instance, tetrahydrofuran (THF), under an inert atmosphere. A strong base, such as sodium hydride, is added at a reduced temperature (0 °C) to deprotonate the hydroxyl group, followed by the addition of a methylating agent like methyl iodide. The reaction is allowed to proceed to completion, after which it is carefully quenched and the N-Boc-3-methoxy-3-phenylazetidine is extracted and purified.
- Deprotection of the Azetidine Nitrogen: The final step involves the removal of the Boc protecting group. The N-Boc-3-methoxy-3-phenylazetidine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. Upon completion of the deprotection, the reaction mixture is neutralized, and the target compound, **3-Methoxy-3-phenylazetidine**, is isolated and purified, typically by column chromatography.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized **3-Methoxy-3-phenylazetidine**, the following spectroscopic analyses are performed:


- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher). A sample of the purified compound (approximately 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Standard pulse programs are used for data acquisition.

- **IR Spectroscopy:** The infrared spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet, with the spectrum typically recorded from 4000 to 400 cm^{-1} .
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using Electrospray Ionization (ESI) in both positive and negative ion modes.

Synthesis and Characterization Workflow

The logical flow from starting materials to a fully characterized final product is a critical aspect of chemical synthesis. The following diagram provides a visual representation of the general workflow for the preparation and analysis of a novel azetidine derivative.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and spectroscopic characterization of **3-Methoxy-3-phenylazetidine**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Methoxy-3-phenylazetidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15109957#spectroscopic-data-of-3-methoxy-3-phenylazetidine-nmr-ir-ms\]](https://www.benchchem.com/product/b15109957#spectroscopic-data-of-3-methoxy-3-phenylazetidine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com